
Docosanoic acid;morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Docosanoic acid can be synthesized through the hydrogenation of erucic acid, which is derived from rapeseed oil . The process involves the catalytic hydrogenation of erucic acid in the presence of a metal catalyst such as palladium or nickel under high pressure and temperature conditions.
Morpholine is typically synthesized from diethylene glycol and ammonia through a cyclization reaction . The reaction involves heating diethylene glycol with ammonia in the presence of a catalyst such as zinc oxide at elevated temperatures.
Industrial Production Methods: Industrial production of docosanoic acid involves the extraction and purification of behenic acid from natural sources such as peanut oil and rapeseed oil . The extracted acid is then subjected to further purification processes to obtain high-purity docosanoic acid.
Morpholine is produced industrially by the reaction of diethylene glycol with ammonia under high pressure and temperature conditions . The reaction is carried out in the presence of a catalyst, and the resulting morpholine is purified through distillation.
Analyse Chemischer Reaktionen
Types of Reactions: Docosanoic acid undergoes various chemical reactions, including oxidation, reduction, and esterification . Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride.
Morpholine undergoes nucleophilic substitution reactions, where the nitrogen atom in the morpholine ring acts as a nucleophile . Common reagents used in these reactions include alkyl halides and acyl chlorides.
Major Products Formed: Oxidation of docosanoic acid typically results in the formation of shorter-chain fatty acids and carbon dioxide . Reduction of docosanoic acid can yield docosanol, a long-chain alcohol.
Nucleophilic substitution reactions of morpholine can produce various substituted morpholine derivatives, depending on the nature of the electrophile used in the reaction .
Wissenschaftliche Forschungsanwendungen
Docosanoic acid and morpholine have a wide range of scientific research applications. In chemistry, docosanoic acid is used as a surfactant and emulsifying agent . In biology, it is used in the study of lipid metabolism and as a component of lipid-based drug delivery systems . In medicine, docosanoic acid is used in the formulation of topical creams and ointments .
Morpholine is used in the synthesis of various pharmaceuticals and agrochemicals . It is also used as a corrosion inhibitor in boiler water treatment and as a solvent in organic synthesis .
Wirkmechanismus
Docosanoic acid exerts its effects by interacting with lipid membranes and altering their fluidity and permeability . It can also act as a precursor for the synthesis of other bioactive lipids.
Morpholine acts as a nucleophile in chemical reactions, where it donates a pair of electrons to form a new chemical bond . In biological systems, morpholine derivatives can interact with various molecular targets, including enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Docosanoic acid is similar to other long-chain saturated fatty acids such as stearic acid and palmitic acid . docosanoic acid has a longer carbon chain, which imparts unique physical and chemical properties.
Morpholine is similar to other heterocyclic amines such as piperidine and pyrrolidine . Morpholine’s unique structure, which includes both an oxygen and a nitrogen atom in the ring, gives it distinct reactivity and solubility properties.
List of Similar Compounds:- Stearic acid
- Palmitic acid
- Piperidine
- Pyrrolidine
Eigenschaften
CAS-Nummer |
65520-70-9 |
|---|---|
Molekularformel |
C26H53NO3 |
Molekulargewicht |
427.7 g/mol |
IUPAC-Name |
docosanoic acid;morpholine |
InChI |
InChI=1S/C22H44O2.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;1-3-6-4-2-5-1/h2-21H2,1H3,(H,23,24);5H,1-4H2 |
InChI-Schlüssel |
QVIIBOBYIZATCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O.C1COCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


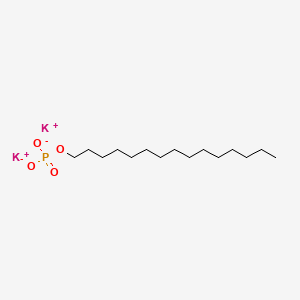
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12641442.png)
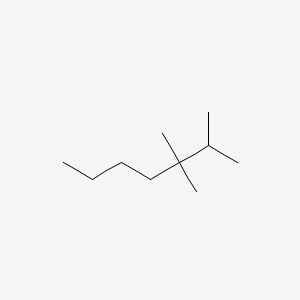

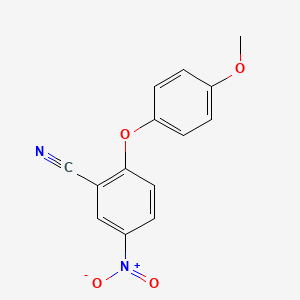
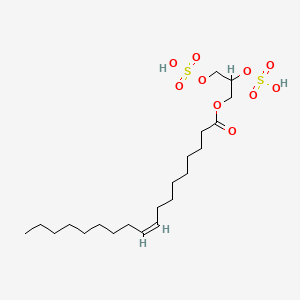
![2-[[(3E)-3-benzylidene-2-oxocyclopentyl]methyl]-6-(cyclohexen-1-yl)cyclohexan-1-one](/img/structure/B12641473.png)
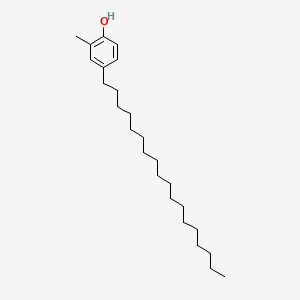
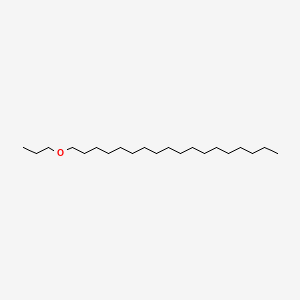
![9-Hydroxy-2,5,6,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B12641482.png)
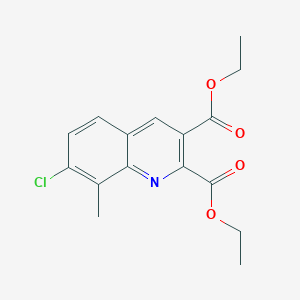
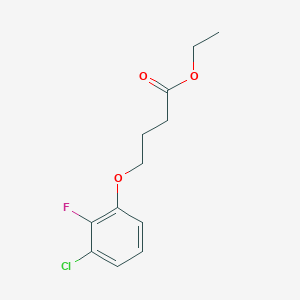
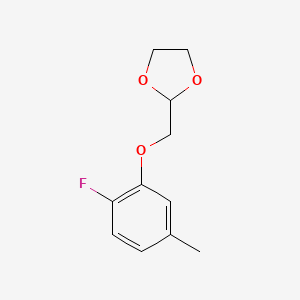
![Benzoic acid, 2-(acetyloxy)-, 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenyl ester](/img/structure/B12641506.png)
